N-Benzylaminoacetaldehyde diethyl acetal
Overview
Description
N-Benzylaminoacetaldehyde diethyl acetal is an organic compound with the molecular formula C13H22NO2. It is a clear, colorless to yellow liquid with a refractive index of 1.4865-1.4925 at 20°C . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzylaminoacetaldehyde diethyl acetal can be synthesized through the reaction of benzylamine with diethyl acetal of glyoxal. The reaction typically involves the use of a solvent such as ethanol and is carried out under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-Benzylaminoacetaldehyde diethyl acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-benzylaminoacetaldehyde.
Reduction: It can be reduced to form N-benzylaminoethanol.
Substitution: The acetal group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed
Oxidation: N-Benzylaminoacetaldehyde.
Reduction: N-Benzylaminoethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Benzylaminoacetaldehyde diethyl acetal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzylaminoacetaldehyde diethyl acetal involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products. It can also interact with cellular receptors and signaling pathways, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
N-Benzylaminoacetaldehyde: Similar structure but lacks the diethyl acetal group.
N-Benzylaminoethanol: Formed through the reduction of N-Benzylaminoacetaldehyde diethyl acetal.
N-Benzylaminoacetone: Another related compound with different functional groups.
Uniqueness
This compound is unique due to its acetal group, which provides stability and reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and research .
Properties
CAS No. |
61190-10-1 |
---|---|
Molecular Formula |
C13H22NO2+ |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
benzyl(2,2-diethoxyethyl)azanium |
InChI |
InChI=1S/C13H21NO2/c1-3-15-13(16-4-2)11-14-10-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3/p+1 |
InChI Key |
SXFVQTYQHWRYOS-UHFFFAOYSA-O |
SMILES |
CCOC(CNCC1=CC=CC=C1)OCC |
Canonical SMILES |
CCOC(C[NH2+]CC1=CC=CC=C1)OCC |
Pictograms |
Irritant |
Origin of Product |
United States |
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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